5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole
Overview
Description
5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-iodophenyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodobenzoyl chloride with 2-aminopyridine in the presence of a base to form the intermediate, which is then cyclized to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the oxazole and pyridine rings.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride: A tetrazolium salt used in redox assays.
5-Bromo-2-methylpyridin-3-amine: A pyridine derivative used in similar synthetic applications.
Uniqueness
5-(4-Iodophenyl)-2-pyridin-4-yl-1,3-oxazole is unique due to its combination of the oxazole and pyridine rings with an iodine substituent. This structure imparts specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
5-(4-iodophenyl)-2-pyridin-4-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYBNGASDYTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=NC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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